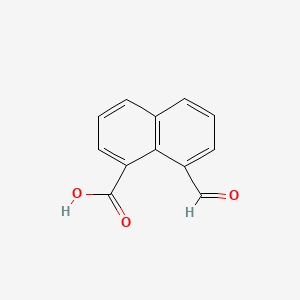

1,8-Naphthalaldehydic acid

Description

The exact mass of the compound 8-Formyl-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100959. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-formylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDIWAOQIRETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064012 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-87-0 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005811870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaldehydic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-formyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Naphthalaldehydic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalaldehydic acid, also known by its IUPAC name 8-formylnaphthalene-1-carboxylic acid, is a unique bifunctional organic compound. Its structure, featuring both a carboxylic acid and an aldehyde group fixed in a peri position on a naphthalene scaffold, dictates its distinct chemical behavior and makes it a valuable building block in various scientific domains. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and key applications, with a particular focus on its relevance to drug discovery and materials science.

Chemical Structure and Properties

This compound is a solid, appearing as a cream-colored powder.[1] The rigid naphthalene core holds the aldehyde and carboxylic acid groups in close proximity, leading to intramolecular interactions that influence its reactivity.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5811-87-0 | [1][2] |

| Molecular Formula | C₁₂H₈O₃ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Melting Point | 160-167 °C | [1][2] |

| Boiling Point | 441.2 °C at 760 mmHg | [1] |

| Density | 1.354 g/cm³ | [1] |

| Appearance | Cream powder | [1] |

| InChI Key | HLHDIWAOQIRETC-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cccc2cccc(C=O)c12 |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Spectroscopic data, including NMR, FTIR, and MS, are available for this compound.[3][4]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a characteristic downfield signal for the aldehyde proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons of the naphthalene ring.[4]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by the interplay of its two functional groups. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups deactivates the naphthalene ring towards electrophilic substitution. Conversely, the functional groups themselves are sites of rich reactivity.

Reactions of the Aldehyde and Carboxylic Acid Groups

The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives. The carboxylic acid functionality can be converted to esters, amides, and acid chlorides.

The peri-positioning of the two groups allows for unique intramolecular cyclization reactions. For example, reaction with certain nucleophiles can lead to the formation of fused heterocyclic systems. This unique reactivity makes it a valuable precursor in the synthesis of complex molecules.

Synthesis of this compound

A common synthetic route to this compound and its derivatives starts from acenaphthene.[5][6][7] The five-membered ring of acenaphthene can be oxidatively cleaved to form the corresponding 1,8-dicarboxylic acid (naphthalic acid) or its anhydride.[8] Subsequent selective reduction or modification of one of the carboxylic acid groups can then yield this compound.

Representative Synthetic Workflow

Caption: General synthetic pathway from acenaphthene to this compound.

Experimental Protocol: Oxidation of Acenaphthene to 1,8-Naphthalic Anhydride

This protocol is a representative example of the first step in the synthesis of 1,8-naphthalimide derivatives, which are closely related to this compound.

-

Dissolution: Dissolve acenaphthene in glacial acetic acid in a reaction flask.[7]

-

Addition of Oxidant: Slowly add an oxidizing agent, such as sodium dichromate, to the mixture while stirring at room temperature.[7]

-

Heating: Gradually heat the reaction mixture to around 80°C and maintain this temperature for several hours to ensure complete oxidation.[7]

-

Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Purification: Filter the crude product, wash with water, and then recrystallize from an appropriate solvent to obtain pure 1,8-naphthalic anhydride.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound and its derivatives, particularly the 1,8-naphthalimides, have led to their widespread use in various scientific fields.

Fluorescent Probes and Cellular Imaging

1,8-Naphthalimide derivatives are well-known for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[9][10] These characteristics make them ideal fluorophores for the development of fluorescent probes for detecting various analytes and for cellular imaging.[9][11]

By incorporating specific recognition moieties, 1,8-naphthalimide-based probes have been designed to detect ions, small molecules like hydrogen sulfide and formaldehyde, and even enzymes.[12][13][14] Their ability to function in biological systems makes them valuable tools in diagnostics and for studying cellular processes.[13]

Caption: General design of a 1,8-naphthalimide-based fluorescent probe.

Building Block in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. For instance, it can be used to synthesize fused bicyclic lactams. The ability to selectively react with either the aldehyde or the carboxylic acid group allows for a stepwise construction of complex molecular architectures.

Anticancer Agents

Derivatives of 1,8-naphthalimide have shown promising potential as anticancer agents.[11] Their planar aromatic structure allows them to intercalate with DNA, leading to cytotoxic effects in cancer cells. The ease of structural modification of the 1,8-naphthalimide scaffold allows for the fine-tuning of their biological activity and selectivity.[7][9][11]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a dust mask, should be worn when handling this compound. It is a combustible solid and should be stored away from strong oxidizing agents and bases.[15]

Conclusion

This compound is a fascinating molecule with a rich chemistry stemming from its unique bifunctional nature. Its utility as a synthetic precursor for complex heterocyclic systems and as a core scaffold for fluorescent probes and potential therapeutic agents highlights its importance in modern chemical and biomedical research. A thorough understanding of its chemical properties and reactivity is crucial for harnessing its full potential in the development of new materials and medicines.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN− | MDPI [mdpi.com]

- 11. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via aza-Cope reaction. | Semantic Scholar [semanticscholar.org]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1,8-Naphthalaldehydic Acid from Naphthalic Anhydride

Foreword

The synthesis of 1,8-naphthalaldehydic acid, a key bifunctional molecule, represents a nuanced challenge in organic chemistry. This compound, existing in a delicate equilibrium with its cyclic lactol form, serves as a valuable building block in the development of advanced materials and pharmaceutical agents, including fluorescent probes and dyes.[1][2] Its preparation from the readily available 1,8-naphthalic anhydride is a cornerstone reaction, demanding precise control over reduction conditions to achieve selectivity. This guide provides an in-depth exploration of this transformation, grounded in established chemical principles and field-proven methodologies. We will dissect the mechanistic intricacies, present a robust experimental protocol, and offer expert insights to empower researchers in achieving a successful and reproducible synthesis.

Mechanistic Rationale: The Challenge of Selective Reduction

The conversion of a cyclic anhydride to a product retaining both aldehyde and carboxylic acid functionalities is not a trivial endeavor. The core of this synthesis lies in the selective partial reduction of one of the two carbonyl groups of 1,8-naphthalic anhydride.

The primary challenge is to prevent over-reduction. Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can readily reduce both carbonyl groups, leading to the formation of the corresponding diol, 1,8-naphthalenedimethanol.[3] Conversely, other conditions might favor the formation of a stable lactone. The desired product, this compound, is in fact the ring-opened form of the intermediate lactol (a cyclic hemiacetal), which is the direct product of the selective reduction.

The choice of reducing agent is therefore paramount. The scientific literature demonstrates that milder borohydride reagents, such as Sodium Borohydride (NaBH₄), are effective for the selective reduction of cyclic anhydrides to lactones or their lactol precursors.[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on one of the electrophilic carbonyl carbons. This initial attack is often directed to the more sterically accessible carbonyl group, although electronic factors can also play a role.[5][6] The resulting tetrahedral intermediate collapses, and upon acidic workup, the system equilibrates to a mixture of the cyclic lactol and the open-chain this compound.

Caption: Fig. 1: Proposed Reaction Mechanism

Experimental Protocol: A Validated Approach

This protocol is designed as a self-validating system. Each step, from reagent selection to purification and characterization, contributes to ensuring the desired outcome. The progress should be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,8-Naphthalic anhydride | ≥98% | Sigma-Aldrich | Starting material. |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing agent. Handle with care, moisture-sensitive. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent. Must be dry. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For acidic workup. |

| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | - | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | Drying agent. |

Step-by-Step Synthesis Procedure

Caption: Fig. 2: Experimental Workflow

-

Reaction Setup: A 250 mL round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar.

-

Reagent Addition: Add 1,8-naphthalic anhydride (e.g., 5.0 g, 25.2 mmol) and anhydrous THF (100 mL) to the flask. Stir until the anhydride is fully dissolved.

-

Initiation of Reduction: Cool the solution to 0°C using an ice-water bath. Slowly add sodium borohydride (e.g., 1.43 g, 37.8 mmol, 1.5 equivalents) in small portions over 30 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent localized over-reduction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent), checking for the disappearance of the starting anhydride spot.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, add 1M hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding 1M HCl until the pH of the aqueous phase is approximately 2. Trustworthiness Check: The acidic pH is essential to ensure the product is in its carboxylic acid form and to facilitate the hydrolysis of any borate ester intermediates.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield this compound as a solid.

Product Characterization: Validation of Synthesis

Confirmation of the product's identity and purity is non-negotiable. The following data, consistent with literature values, should be obtained.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white solid |

| Melting Point | 160-167 °C[7] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural proof. The key is to observe signals for both the aldehyde and carboxylic acid moieties, confirming the selective reduction.

-

¹H NMR (in DMSO-d₆): Expect to see a characteristic aldehyde proton signal (singlet) around 10-11 ppm, a broad carboxylic acid proton signal (>12 ppm), and a complex multiplet pattern in the aromatic region (7-9 ppm).

-

¹³C NMR (in DMSO-d₆): Key signals will include the aldehyde carbonyl carbon (~190-200 ppm) and the carboxylic acid carbonyl carbon (~165-175 ppm), in addition to the aromatic carbons.[8][9]

-

FTIR (KBr Pellet): Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the aldehyde (~1700-1720 cm⁻¹), and a C=O stretch from the carboxylic acid (~1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈O₃), which is 200.19 g/mol .[10]

Troubleshooting and Expert Insights

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Insufficient reducing agent, poor quality (hydrated) NaBH₄, or insufficient reaction time.

-

Solution: Ensure NaBH₄ is fresh and handled under anhydrous conditions. Increase the equivalents of NaBH₄ slightly (e.g., to 1.7-2.0 eq) and extend the reaction time, monitoring carefully by TLC.

-

-

Problem: Presence of 1,8-Naphthalenedimethanol (Diol).

-

Cause: Over-reduction due to excessive reducing agent or elevated reaction temperature.

-

Solution: Strictly control the stoichiometry of NaBH₄ and maintain low temperatures during its addition. Using an even milder reagent like Sodium triacetoxyborohydride could be explored, though it may require longer reaction times.

-

-

Problem: Difficulty with Purification.

-

Cause: The product's polarity and potential for self-condensation can complicate purification.

-

Solution: Careful recrystallization is often the most effective method. If column chromatography is necessary, use a silica gel that has been deactivated with a small amount of acid (e.g., acetic acid in the eluent) to prevent streaking and improve separation.

-

Conclusion

The synthesis of this compound from naphthalic anhydride is a classic yet illustrative example of selective reduction in organic chemistry. Success hinges on a careful choice of reducing agent and meticulous control over reaction conditions to navigate the fine line between under- and over-reduction. By understanding the underlying mechanism and adhering to a robust, validated protocol, researchers can reliably access this versatile chemical intermediate, paving the way for further innovation in drug discovery and materials science.

References

- 1. (Open Access) The synthesis of some 1,8-naphthalic anhydride derivatives as dyes for polymeric materials (1993) | T. Konstantinova | 80 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 1,8-Naphthalaldehydic Acid (CAS: 5811-87-0)

Introduction: The Unique Chemistry of a Strained Naphthalene Derivative

1,8-Naphthalaldehydic acid, with the CAS number 5811-87-0, is a fascinating bifunctional molecule that holds considerable interest for researchers in synthetic chemistry, materials science, and drug development.[1] Its structure, featuring a carboxylic acid and an aldehyde group in the sterically hindered peri-positions of a naphthalene core, imparts unique chemical reactivity and makes it a valuable precursor for a variety of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on practical insights and methodologies for laboratory professionals.

The close proximity of the formyl and carboxyl groups leads to a significant intramolecular interaction, influencing its chemical behavior and spectroscopic properties. This steric strain is a defining feature, driving its propensity to exist in equilibrium with its cyclic lactol form, a key consideration in its reactions and analysis.[2] Understanding this equilibrium is fundamental to harnessing the synthetic potential of this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in research and development.

Physical Properties

| Property | Value | Source |

| CAS Number | 5811-87-0 | [1][3][4] |

| Molecular Formula | C₁₂H₈O₃ | [1][4] |

| Molecular Weight | 200.19 g/mol | [1][4] |

| Appearance | Cream-colored powder | [1] |

| Melting Point | 160-167 °C | [1] |

| Boiling Point | 441.2 °C at 760 mmHg | [1] |

| Density | 1.354 g/cm³ | [1] |

| IUPAC Name | 8-Formylnaphthalene-1-carboxylic acid | [1] |

Spectroscopic Characterization

Due to the aldehyde-acid functionality and the potential for cyclization, the spectroscopic analysis of this compound requires careful interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the aromatic protons and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents and the anisotropic effects of the naphthalene ring system.

-

Aromatic Protons (δ 7.5-9.0 ppm): The six aromatic protons will appear as a series of multiplets in this region. The protons adjacent to the electron-withdrawing groups (aldehyde and carboxylic acid) will be shifted downfield.

-

Aldehyde Proton (δ 9.5-10.5 ppm): A singlet corresponding to the formyl proton is expected in this downfield region, characteristic of aldehydes.

-

Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet for the carboxylic acid proton will be present, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbons (δ 165-200 ppm): Two distinct signals are expected in the downfield region, corresponding to the carboxylic acid carbonyl (typically δ 165-185 ppm) and the aldehyde carbonyl (typically δ 190-200 ppm).

-

Aromatic Carbons (δ 120-140 ppm): The ten aromatic carbons will give rise to a series of signals in this region. The carbons directly attached to the carbonyl groups will be shifted further downfield.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

C=O Stretch (Aldehyde): Another strong, sharp band, typically around 1680-1700 cm⁻¹, will be observed for the aldehyde carbonyl. The conjugation with the aromatic ring will shift this band to a lower wavenumber.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretch of an aldehyde.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

Synthesis of this compound

The primary and most efficient route to this compound is through the oxidative cleavage of acenaphthenequinone.[2] This method takes advantage of the strained five-membered ring in the starting material, which readily undergoes ring-opening under basic conditions.

Experimental Protocol: Synthesis from Acenaphthenequinone

This protocol is based on the established ring cleavage reaction of acenaphthenequinone.[2]

Materials:

-

Acenaphthenequinone

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acenaphthenequinone in a minimal amount of DMSO at room temperature.

-

Slowly add an aqueous solution of potassium hydroxide to the stirring solution. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.

-

Filter the precipitate and wash thoroughly with cold deionized water to remove any inorganic salts.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Dry the purified product under vacuum to yield this compound as a cream-colored solid.

Causality of Experimental Choices:

-

DMSO as Solvent: DMSO is an excellent solvent for both the nonpolar acenaphthenequinone and the polar potassium hydroxide, facilitating a homogeneous reaction environment.

-

Potassium Hydroxide: The strong base is necessary to initiate the nucleophilic attack on the carbonyl group of the acenaphthenequinone, leading to the cleavage of the C-C bond in the five-membered ring.

-

Acidification: Protonation of the resulting carboxylate and any remaining hydroxide is crucial for the isolation of the final product in its acidic form.

Caption: Synthesis of this compound from Acenaphthenequinone.

Key Reactions and Synthetic Applications

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in materials science and medicinal chemistry.

Formation of Naphthalimides: A Gateway to Fluorescent Probes and Bioactive Molecules

One of the most significant applications of this compound is its conversion to 1,8-naphthalimide derivatives. This transformation typically proceeds through the reaction of the aldehyde and carboxylic acid functionalities with a primary amine.

Reaction Mechanism: Imine and Amide Formation

The reaction with a primary amine (R-NH₂) proceeds in a stepwise manner. First, the amine reacts with the aldehyde to form an imine (Schiff base). Subsequently, an intramolecular cyclization occurs where the newly formed imine's nitrogen attacks the carboxylic acid, leading to the formation of a stable six-membered imide ring after dehydration.

Caption: General scheme for the formation of 1,8-naphthalimide derivatives.

Experimental Protocol: Synthesis of N-substituted 1,8-Naphthalimide

This protocol provides a general method for the synthesis of N-substituted 1,8-naphthalimides from this compound.

Materials:

-

This compound

-

Primary amine (e.g., butylamine, aniline)

-

Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like glacial acetic acid.

-

Add a stoichiometric equivalent of the desired primary amine to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

If using a solvent like toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or hexanes).

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted 1,8-naphthalimide.

Applications in Drug Development and Fluorescent Probes:

1,8-Naphthalimide derivatives are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer and antiviral properties.[3][5][6] Their planar structure allows them to intercalate with DNA, inhibiting DNA replication and transcription in cancer cells.[5] Furthermore, the inherent fluorescence of the naphthalimide core can be modulated by introducing different substituents, making them excellent candidates for the development of fluorescent probes for ions and biomolecules.[2] The synthesis of these derivatives from this compound provides a direct route to novel therapeutic agents and diagnostic tools.

Synthesis of Fused Bicyclic Lactams

This compound is a key starting material for the synthesis of fused bicyclic lactams, which are of interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves a condensation reaction with an amino alcohol or a diamine, followed by an intramolecular cyclization.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: It is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its unique strained structure and bifunctional nature provide a gateway to a rich variety of heterocyclic compounds, particularly 1,8-naphthalimides, which have demonstrated significant potential in drug discovery and the development of advanced fluorescent materials. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as the exploration of new applications in areas such as organic electronics and catalysis. As our understanding of the structure-activity relationships of naphthalimide-based compounds continues to grow, the importance of this compound as a key starting material is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

A Technical Guide to the Spectroscopic Data of 1,8-Naphthalaldehydic Acid

Introduction

1,8-Naphthalaldehydic acid, also known as 8-formyl-1-naphthoic acid, is a bifunctional naphthalene derivative possessing both a carboxylic acid and an aldehyde group in a sterically crowded peri-position. This unique arrangement makes it a valuable building block in the synthesis of various heterocyclic compounds, dyes, and materials with interesting photophysical properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, materials science, and drug development to ensure structural integrity, monitor reactions, and predict molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, carboxylic acid, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the anisotropic effects of the naphthalene ring system.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet that can exchange with residual water in the solvent. |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - | The aldehydic proton is also significantly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic Protons (Ar-H) | 7.5 - 9.0 | Multiplets | ~7-9 | The six aromatic protons will appear as a complex series of multiplets due to spin-spin coupling. The protons adjacent to the carbonyl groups are expected to be the most deshielded. |

Interpretation and Causality:

-

The extreme downfield shift of the carboxylic acid proton is a hallmark of this functional group and is due to strong deshielding and hydrogen bonding.

-

The aldehydic proton's chemical shift is characteristic and helps to distinguish it from other protons in the molecule.

-

The aromatic region will be complex due to the disubstituted naphthalene core. Protons on the same ring will exhibit ortho, meta, and para couplings. The specific assignment of each aromatic proton would require two-dimensional NMR techniques like COSY and NOESY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom will give rise to a separate signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |

| Aldehyde Carbonyl (-C HO) | 190 - 200 |

| Aromatic Carbons (Ar-C) | 120 - 140 |

Interpretation and Causality:

-

The carbonyl carbons of the carboxylic acid and aldehyde groups are highly deshielded and appear at the downfield end of the spectrum. The aldehyde carbonyl is typically more deshielded than the carboxylic acid carbonyl.

-

The ten aromatic carbons will resonate in the typical range for sp²-hybridized carbons. The carbons directly attached to the carbonyl groups (C1 and C8) and the quaternary carbons of the ring junctions are expected to have distinct chemical shifts from the protonated aromatic carbons. Full assignment would necessitate 2D NMR experiments like HSQC and HMBC. SpectraBase provides an entry for the ¹³C NMR spectrum of this compound in DMSO-d6, which can be a valuable reference.[1][2][3]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for obtaining NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound. Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle warming or sonication if necessary. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe to the correct frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve high homogeneity, which is essential for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the peaks are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and aldehyde groups, as well as the aromatic ring.

Predicted IR Data (Solid State, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The broadness is due to hydrogen bonding between the carboxylic acid molecules in the solid state.[1][5] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The position can be influenced by hydrogen bonding. |

| ~1680 | C=O stretch (Aldehyde) | Strong | The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic aldehyde. |

| ~1600, ~1450 | C=C stretch (Aromatic) | Medium to Strong | These are characteristic absorptions for the naphthalene ring system. |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong | |

| ~800-900 | C-H bend (Aromatic, out-of-plane) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Interpretation and Causality:

-

The very broad O-H stretch is a definitive indicator of a carboxylic acid.

-

The presence of two distinct, strong carbonyl (C=O) absorptions confirms the presence of both the carboxylic acid and the aldehyde. Their positions are influenced by both electronic effects (conjugation) and intermolecular interactions (hydrogen bonding).

-

The sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the vibrations of the aromatic naphthalene core.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation: In a clean agate mortar and pestle, grind a small amount (~1-2 mg) of this compound to a very fine powder. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Gently mix the sample and KBr, then grind them together until a uniform, fine powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide. Then, acquire the spectrum of the sample.

-

Data Analysis: Analyze the resulting spectrum by identifying the positions and intensities of the absorption bands and correlating them with the characteristic vibrational frequencies of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the naphthalene ring system.

Predicted UV-Vis Data (in Ethanol or Methanol)

| Predicted λmax (nm) | Electronic Transition | Notes |

| ~220-240 | π → π | High-energy transition of the naphthalene core. |

| ~290-320 | π → π | Lower-energy transition, often showing fine structure. The presence of the carbonyl groups can cause a bathochromic (red) shift compared to unsubstituted naphthalene. |

| > 350 | n → π | A weak absorption band may be observed at longer wavelengths due to the n → π transition of the carbonyl groups. This band is often of low intensity and can be obscured by the more intense π → π* transitions. |

Interpretation and Causality:

-

The naphthalene ring system is the primary chromophore in this molecule. The extended π-conjugation leads to strong absorptions in the UV region.

-

The carboxylic acid and aldehyde groups act as auxochromes, modifying the absorption characteristics of the naphthalene core. Their electron-withdrawing nature can shift the absorption maxima to longer wavelengths (bathochromic shift).

-

The solvent can also influence the position of the absorption maxima. More polar solvents can stabilize the excited state, leading to shifts in λmax. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift.

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for obtaining a UV-Vis spectrum.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.

-

Dilution: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 absorbance units. This ensures the measurement is within the linear range of the Beer-Lambert law.

-

Spectrometer Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of a double-beam spectrophotometer (or measure it first in a single-beam instrument) to record a baseline spectrum.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam of the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length (usually 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research and development. This guide provides a comprehensive overview of the expected NMR, IR, and UV-Vis spectral data, grounded in the fundamental principles of spectroscopy and comparison with related molecular structures. The detailed experimental protocols offer a reliable framework for researchers to obtain high-quality data. By combining the predictive information in this guide with rigorous experimental work, scientists can confidently verify the structure and purity of this compound, paving the way for its use in innovative chemical synthesis and materials science.

References

Chemical reactivity of the aldehyde and carboxylic acid groups in 1,8-Naphthalaldehydic acid

An In-Depth Technical Guide to the Chemical Reactivity of 1,8-Naphthalaldehydic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 8-formyl-1-naphthoic acid, is a unique bifunctional molecule characterized by the presence of an aldehyde and a carboxylic acid group held in close proximity by a rigid naphthalene framework. This peri-positioning induces significant steric strain, which fundamentally governs the molecule's chemical behavior, leading to a rich and distinct reactivity profile. This guide provides a comprehensive exploration of the chemical properties of this compound, focusing on the interplay between its functional groups. We will delve into its propensity for intramolecular cyclization, the reactivity of its open-chain and cyclic forms, and its utility as a versatile precursor for the synthesis of complex fused heterocyclic systems. This document is intended to serve as a foundational resource for researchers leveraging this remarkable scaffold in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Influence of Peri-Interaction

The naphthalene ring system offers a rigid scaffold for investigating the interaction between substituents. When functional groups are placed at the 1 and 8 positions (the peri-positions), they are forced into close spatial proximity, leading to significant steric and electronic interactions. This phenomenon, often termed the "peri-effect," can dramatically alter the expected reactivity of the functional groups compared to their behavior in other aromatic systems.[1]

This compound (C₁₂H₈O₃) is a prime example of this principle. The aldehyde and carboxylic acid groups are positioned such that their interaction is unavoidable, creating a strained molecule that readily seeks pathways to alleviate this strain.[2] This inherent tension is not a liability but rather a powerful synthetic tool, enabling facile intramolecular reactions that would otherwise require harsh conditions. The core of its unique chemistry lies in the dynamic equilibrium between its open-chain aldehydic acid form and its cyclic lactol (hemiacetal) isomer. Understanding this equilibrium is paramount to predicting and controlling its reaction outcomes.

The Aldehyde-Lactol Tautomeric Equilibrium

Unlike simple aromatic aldehydes, this compound exists predominantly in its cyclic hemiacetal form in solution. This intramolecular reaction occurs spontaneously as the hydroxyl group of the carboxylic acid attacks the electrophilic carbonyl carbon of the aldehyde.[3] This forms a stable, six-membered lactol ring, which alleviates the steric repulsion between the two functional groups.

The equilibrium between the open-chain and cyclic forms is dynamic and can be influenced by solvent, temperature, and pH. While the cyclic lactol is often the major species, the presence of even a small amount of the open-chain aldehyde allows for characteristic aldehyde chemistry to occur.

Figure 1: Tautomeric equilibrium of this compound.

Reactivity Profile and Synthetic Applications

The dual nature of this compound—existing as both an aldehyde and a lactol—provides multiple pathways for synthetic transformations. Reactions can be broadly categorized based on which functional group or tautomeric form is the primary reactant.

Reactions at the Aldehyde Carbonyl

While the cyclic lactol is favored, reactions with potent nucleophiles can proceed through the minor open-chain aldehyde form. This allows for the synthesis of a variety of derivatives, although reaction conditions must be carefully chosen to favor reaction at the aldehyde over the carboxylic acid.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine or enamine intermediate, which can then be reduced to yield an amine. This is a cornerstone reaction for introducing nitrogen-containing side chains.

-

Wittig and Related Reactions: Olefination reactions can be used to convert the aldehyde into an alkene, providing a route to extend the carbon framework.

-

Grignard and Organolithium Additions: The addition of organometallic reagents can form secondary alcohols, though side reactions with the acidic proton of the carboxylic acid must be mitigated, typically through prior deprotonation with a suitable base.

Reactions at the Carboxylic Acid

The carboxylic acid moiety can undergo reactions typical of its class, such as esterification and amidation. However, these reactions are often followed by or occur in concert with reactions at the neighboring aldehyde.

-

Esterification: Reaction with alcohols under acidic conditions can yield the corresponding ester. This modification can be used to alter solubility or to protect the carboxylic acid during subsequent transformations.

-

Amide Formation: Coupling with amines, often using standard peptide coupling reagents (e.g., DCC, EDC), can produce amides.

Synergistic Reactivity: The Gateway to Fused Heterocycles

The most synthetically valuable aspect of this compound is its use as a precursor for fused heterocyclic systems. By reacting it with bifunctional nucleophiles, complex polycyclic structures can be assembled in a single step. This approach is highly efficient and has been used to generate libraries of compounds for drug discovery.[4][5]

A prime application is the synthesis of fused bicyclic lactams and related structures.[5] For example, reaction with amino alcohols or amino thiols leads to the formation of tetracyclic benz[de][6][7]oxazolo- or thiazolo[3,2-a]isoquinolinone systems.

Figure 2: General workflow for synthesizing fused heterocycles.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 5811-87-0 | [8] |

| Molecular Formula | C₁₂H₈O₃ | [8] |

| Molecular Weight | 200.19 g/mol | |

| Appearance | Cream or white powder | |

| Melting Point | 160-167 °C | [8] |

| Boiling Point | 441.2 °C at 760 mmHg | [8] |

| InChIKey | HLHDIWAOQIRETC-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of a Fused Oxazinoisoquinolinone

This section provides a representative protocol for the synthesis of a fused heterocyclic system, demonstrating the practical application of this compound's unique reactivity. The protocol describes the reaction with 2-aminoethanol to form 2,3,4,12b-tetrahydro-6H-benz[de][6][7]oxazino[3,2-a]isoquinolin-6-one.

Materials:

-

This compound (1.0 eq)

-

2-Aminoethanol (1.1 eq)

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

p-Toluenesulfonic acid (catalytic amount, optional)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 2.00 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous toluene (e.g., 50 mL) to the flask, followed by 2-aminoethanol (e.g., 0.67 g, 11.0 mmol). A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction, though it often proceeds without it.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

Purification: If the product does not precipitate or requires further purification, concentrate the toluene solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure tetracyclic product.

Mechanism Insight: The reaction proceeds via initial formation of an imine or aminal between the aldehyde and the amine of 2-aminoethanol. This is followed by an intramolecular nucleophilic attack of the alcohol's hydroxyl group onto the carboxylic acid, leading to cyclization and dehydration to form the stable fused lactone (an oxazinone).

Figure 3: Simplified mechanism for fused heterocycle synthesis.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The steric strain imposed by its peri-substituents is the driving force behind its unique chemical reactivity, primarily its existence in a stable cyclic lactol form and its propensity to undergo cascade reactions. This allows for the efficient, often one-pot, synthesis of complex, fused heterocyclic scaffolds of significant interest to the pharmaceutical and materials science industries. A thorough understanding of the dynamic equilibrium between its open-chain and cyclic forms is crucial for harnessing its full synthetic potential. This guide serves as a testament to its utility and provides a framework for its application in advanced chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxo-heterocyclic fused naphthalimides as antitumor agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Derivatization of the 1,8-Naphthalene Core for Advanced Fluorescence Applications

Abstract

The 1,8-naphthalimide scaffold is a cornerstone in the design of high-performance fluorescent probes and functional dyes. Its derivatives are renowned for their robust photostability, high fluorescence quantum yields, large Stokes shifts, and exquisite sensitivity to the local microenvironment.[1][2] This unique combination of properties makes them indispensable tools in diverse fields, from analytical chemistry and cellular imaging to drug development and materials science.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and practical applications of 1,8-naphthalimide derivatization. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the mechanisms that govern the transformation of this versatile scaffold into highly specific and sensitive fluorescent sensors.

The 1,8-Naphthalimide Fluorophore: A Privileged Scaffold

The foundational structure for this class of fluorophores is typically 1,8-naphthalic anhydride, which is readily derived from precursors like acenaphthene. While 1,8-naphthalaldehydic acid exists, the anhydride is the workhorse starting material for accessing the fluorescently active 1,8-naphthalimide core. The power of this system lies in its inherent electronic structure: the imide moiety acts as an electron acceptor, while the naphthalene ring serves as a π-conjugated bridge.[1] This donor-acceptor character is the key to its rich photophysical properties.[2]

The true utility of the 1,8-naphthalimide scaffold is unlocked through targeted derivatization at two primary sites:

-

The Imide Nitrogen: The most common initial modification is the reaction of 1,8-naphthalic anhydride with a primary amine to form an N-substituted naphthalimide. This reaction is efficient and introduces a substituent that can be tailored to control solubility, introduce targeting moieties (e.g., for organelles), or provide a linkage point for further conjugation.

-

The C-4 Position of the Naphthalene Ring: Introducing substituents at the 4-position dramatically modulates the electronic properties of the fluorophore. Electron-donating groups, such as amines, cause a significant intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and a red-shift in the emission wavelength from the typical blue-green to yellow-orange or even red.[4][5]

These modifications allow for the rational design of probes that respond to specific analytes or environmental changes through mechanisms like Photoinduced Electron Transfer (PET), ICT, and Fluorescence Resonance Energy Transfer (FRET).[1][6]

Core Derivatization Strategies and Mechanistic Insights

Strategy 1: N-Functionalization via Imide Formation

The most fundamental derivatization is the condensation of 1,8-naphthalic anhydride with a primary amine. This is a robust and high-yielding reaction that forms the stable five-membered imide ring.

Causality of Experimental Choice: The selection of the primary amine (R-NH₂) is a critical design choice.

-

To Enhance Water Solubility: Using amines with hydrophilic groups like oligo(ethylene glycol), carboxylates, or ammonium salts is essential for biological applications.[4][7]

-

To Introduce a Reactive Handle: An amine containing a terminal alkyne, azide, or carboxylic acid can be used for subsequent bio-orthogonal "click" chemistry or carbodiimide coupling reactions.

-

To Install a Targeting Moiety: Conjugating a group like triphenylphosphonium can direct the probe to mitochondria.[7]

Caption: General synthesis of N-substituted 1,8-naphthalimides.

Strategy 2: Ring Functionalization via Nucleophilic Aromatic Substitution

To tune the photophysical properties, particularly the emission color, the C-4 position is the preferred site for modification. A common precursor is 4-bromo- or 4-fluoro-1,8-naphthalic anhydride. The electron-withdrawing nature of the anhydride/imide carbonyls activates the halogenated position towards nucleophilic aromatic substitution (SNAr).

Workflow Causality: The typical workflow involves first forming the N-substituted imide and then performing the SNAr reaction. This protects the anhydride and ensures the desired N-substituent is in place. Introducing an electron-donating amine at the C-4 position establishes a potent ICT character, resulting in a significant bathochromic (red) shift in emission.

Caption: Synthetic workflow for a C-4 functionalized probe.

Engineering "Turn-On/Off" Sensing Mechanisms

Derivatization is the key to converting the constitutively fluorescent naphthalimide into a responsive probe. A prevalent strategy is the Photoinduced Electron Transfer (PET) mechanism.

Mechanistic Insight (PET): A receptor unit for the analyte is attached to the fluorophore via a short linker. In the "Off" state, the receptor's frontier orbitals allow for electron transfer from the receptor to the photoexcited fluorophore, quenching fluorescence non-radiatively. Upon analyte binding, the receptor's electronic properties are altered, inhibiting PET and restoring bright fluorescence (the "On" state).

Caption: The Photoinduced Electron Transfer (PET) sensing mechanism.

Photophysical Properties and Applications

The strategic derivatization of the 1,8-naphthalimide core has yielded a vast library of fluorescent probes for a wide array of analytes. The table below summarizes the properties of representative examples, showcasing the tunability of the scaffold.

| Derivative Class | N-Substituent | 4-Position Substituent | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Target Analyte | Reference |

| Cation Sensor | Thiophenhydrazide | Morpholine | ~370 | ~530 | ~160 | Co²⁺, F⁻, CN⁻ | [2] |

| ROS Probe | Triphenylphosphonium | Boronate Ester | ~490 | ~525 | ~35 | H₂O₂ (Mitochondria) | [7] |

| RNS Probe | Azide | Ethanolamine | ~460 | ~540 | ~80 | H₂S | [1] |

| Red Emitting Dye | Alkyl-Morpholine | Dicyanovinyl | ~500 | ~625 | ~125 | Labeling Agent | [4][5] |

| Heavy Metal Sensor | Dithioacetal | -H | ~420 | ~510 | ~90 | Hg²⁺ | [8] |

| DNA Intercalator | Polyamine Chain | -H / -NO₂ | ~350 | ~460 | ~110 | DNA | [9] |

Note: Wavelengths are approximate and can vary with solvent and pH.

Field-Validated Experimental Protocols

The following protocols provide a reliable framework for the synthesis and characterization of 1,8-naphthalimide derivatives.

Protocol 1: Synthesis of N-Butyl-4-bromo-1,8-naphthalimide

This protocol details the foundational imidation reaction using a commercially available halogenated anhydride.

Rationale: This procedure creates a key intermediate for subsequent C-4 modifications. Ethanol is a common, effective solvent, and refluxing provides the necessary energy to drive the condensation reaction to completion.

Materials:

-

4-Bromo-1,8-naphthalic anhydride (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Ethanol (200 proof)

-

Round-bottom flask with reflux condenser

-

Stir plate/magnetic stirrer

Procedure:

-

Suspend 4-bromo-1,8-naphthalic anhydride (e.g., 5.0 g, 18.0 mmol) in ethanol (250 mL) in a 500 mL round-bottom flask.[10]

-

Add n-butylamine (e.g., 1.38 g, 18.9 mmol) to the suspension with vigorous stirring.[10]

-

Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere. The reaction can be monitored by TLC (e.g., 1:4 Ethyl Acetate:Hexanes).

-

Cool the reaction mixture to room temperature. The product will typically precipitate out of solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield a light-yellow solid.[10]

-

Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 4-Amino-N-Alkyl-1,8-Naphthalimide

This protocol describes the nucleophilic aromatic substitution at the C-4 position to install an electron-donating group.

Rationale: This SNAr reaction is the key step for tuning the probe's fluorescence to longer wavelengths. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction, and a base may be required to deprotonate the incoming amine nucleophile.

Materials:

-

N-Alkyl-4-bromo-1,8-naphthalimide (from Protocol 1) (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed tube

Procedure:

-

To a Schlenk flask, add N-alkyl-4-bromo-1,8-naphthalimide (e.g., 1.0 g, 3.0 mmol), the desired amine nucleophile (e.g., 0.78 g, 9.0 mmol), and K₂CO₃ (0.83 g, 6.0 mmol).

-

Add anhydrous DMF (20 mL) and seal the flask.

-

Heat the reaction mixture to 100-120 °C and stir for 8-16 hours. Monitor progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water (200 mL). A precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure, brightly colored 4-amino substituted product.

-

Characterize the final product by NMR, mass spectrometry, and UV-Vis/Fluorescence spectroscopy.

Protocol 3: General Procedure for Fluorescence Titration

This protocol outlines how to evaluate the response of a newly synthesized probe to its target analyte.

Rationale: A titration experiment provides quantitative data on the probe's sensitivity (limit of detection) and binding affinity. Using a buffered solution is critical to eliminate pH effects, ensuring the observed fluorescence change is due to specific analyte interaction.

Materials:

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or MeCN)

-

Stock solution of the analyte (e.g., 10 mM of a metal salt in buffer)

-

Appropriate buffer solution (e.g., HEPES, PBS at physiological pH)

-

High-purity solvent (e.g., acetonitrile or water)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., 1:1 MeCN:HEPES buffer).

-

Place 2 mL of the probe solution into a quartz cuvette and record its initial fluorescence emission spectrum.

-

Add small aliquots (e.g., 2-10 µL) of the analyte stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).

-

Record the fluorescence emission spectrum after each addition.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte to determine the response curve and calculate the limit of detection.

Conclusion and Future Outlook

The derivatization of the 1,8-naphthalimide core is a powerful and adaptable strategy for creating advanced fluorescent materials. By carefully selecting functional groups to install at the imide nitrogen and the C-4 position of the aromatic ring, scientists can rationally design probes with tailored properties for specific applications. The synthetic protocols are robust, and the sensing mechanisms are well-understood, providing a solid foundation for innovation. Future advancements will likely focus on developing probes with longer emission wavelengths in the near-infrared (NIR) region for deeper tissue imaging[4][5], creating multi-analyte sensors, and integrating these fluorophores into smart materials and theranostic agents. The continued exploration of novel derivatization chemistries will ensure that 1,8-naphthalimide-based fluorophores remain at the forefront of chemical sensing and biological imaging.

References

- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1,8-Naphthalaldehydic Acid in Heterocyclic Synthesis

Introduction: The Unique Reactivity of a Peri-Substituted Naphthalene

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Among these, 1,8-naphthalaldehydic acid, a seemingly simple bifunctional molecule, emerges as a precursor of significant potential, particularly in the synthesis of a diverse array of heterocyclic compounds. Its unique structural feature—an aldehyde and a carboxylic acid held in close proximity by the rigid naphthalene backbone—governs its reactivity, predisposing it to intramolecular cyclization reactions and enabling the facile construction of fused heterocyclic systems. This guide provides an in-depth exploration of the chemical transformations of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its application as a strategic precursor. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols for the synthesis of key heterocyclic scaffolds, and present a critical analysis of the mechanistic pathways involved.

Core Principles: Understanding the Reactivity of this compound

The chemistry of this compound is dominated by the "peri-effect," a term used to describe the through-space interactions between substituents at the 1 and 8 positions of the naphthalene ring. This steric crowding forces the formyl and carboxyl groups into a conformation that facilitates their concerted reactivity with a variety of nucleophiles. The inherent strain in the starting material is released upon the formation of a more stable, fused heterocyclic ring system.

This guide will focus on the following key transformations:

-

Condensation with Amino Compounds: Reactions with primary amines, hydrazines, hydroxylamine, and ureas to form a range of nitrogen-containing heterocycles.

-

Intramolecular Cyclizations: Exploring the propensity of derivatives of this compound to undergo intramolecular ring-closure reactions.

-

Multicomponent Reactions: Investigating the potential of this compound as a key component in one-pot syntheses of complex heterocyclic frameworks.

Below is a conceptual workflow illustrating the central role of this compound in the synthesis of various heterocyclic systems.

I. Synthesis of N-Substituted Benz[de]isoquinolin-1(2H)-ones

The reaction of this compound with primary amines provides a direct and efficient route to N-substituted benz[de]isoquinolin-1(2H)-ones, a scaffold of interest in medicinal chemistry. The reaction proceeds through an initial formation of a Schiff base between the aldehyde and the amine, followed by an intramolecular nucleophilic attack of the carboxylate on the imine, leading to cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one

Materials:

-

This compound (1.0 g, 5.0 mmol)

-

Aniline (0.51 mL, 5.5 mmol)

-

Glacial Acetic Acid (20 mL)

Procedure:

-

A solution of this compound (1.0 g, 5.0 mmol) and aniline (0.51 mL, 5.5 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is triturated with ethanol, and the resulting solid is collected by filtration.

-

The crude product is recrystallized from ethanol to afford the pure 2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one.

Expected Yield: 75-85%

Characterization Data (Exemplary):

| Compound | Molecular Formula | MW | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |

| 2-Phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-1-one | C18H13NO | 259.31 | 188-190 | 7.20-8.20 (m, 11H, Ar-H), 5.40 (s, 2H, CH2) |

Mechanistic Rationale:

The choice of glacial acetic acid as the solvent is crucial. It acts as a catalyst for both the imine formation and the subsequent cyclization. The acidic medium protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the amine. It also facilitates the dehydration step in the final stage of the reaction. The workflow for this synthesis is depicted below.

II. Synthesis of Naphtho[1,8-de][1][2]diazepinones

The reaction of this compound with hydrazine derivatives opens a pathway to seven-membered heterocyclic rings, specifically naphtho[1,8-de][1][2]diazepinones. This transformation is a valuable method for accessing these less common heterocyclic systems. The reaction likely proceeds through a similar mechanism of initial hydrazone formation followed by intramolecular cyclization.